Decahydro-1,6-naphthyridin-2-one hydrochloride
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Overview
Description
Decahydro-1,6-naphthyridin-2-one hydrochloride is a heterocyclic compound belonging to the naphthyridine family This compound is characterized by its bicyclic structure, which includes two fused pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decahydro-1,6-naphthyridin-2-one hydrochloride typically involves the formation of the naphthyridine ring system through cyclization reactions. One common method includes the reaction of appropriate pyridine derivatives under specific conditions to form the desired bicyclic structure. For instance, the reaction of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with suitable reagents can yield the naphthyridine core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Decahydro-1,6-naphthyridin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other reducible groups within the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups into the naphthyridine core.
Scientific Research Applications
Decahydro-1,6-naphthyridin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of decahydro-1,6-naphthyridin-2-one hydrochloride involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular functions and pathways .
Comparison with Similar Compounds
Decahydro-1,6-naphthyridin-2-one hydrochloride can be compared with other similar compounds in the naphthyridine family, such as:
1,6-Naphthyridin-2(1H)-one: This compound shares a similar core structure but may have different substituents and biological activities.
1,5-Naphthyridine: Another member of the naphthyridine family with a different ring fusion pattern and distinct chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for research and development in various fields.
Biological Activity
Decahydro-1,6-naphthyridin-2-one hydrochloride is a compound belonging to the naphthyridine family, which has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Synthesis
Decahydro-1,6-naphthyridin-2-one is characterized by its bicyclic structure, which includes a saturated naphthyridine ring system. The synthesis of this compound typically involves multi-step organic reactions that may include cyclization processes starting from simpler pyridine derivatives. The synthesis methods can vary significantly depending on the desired substituents and the specific biological activity targeted.
Biological Activities
The biological activity of this compound has been explored in various studies, highlighting its potential in several therapeutic areas:
- Antimicrobial Activity : Compounds related to naphthyridines have shown significant antimicrobial properties. For instance, derivatives have been reported to inhibit the growth of various bacteria and fungi, suggesting that decahydro-1,6-naphthyridin-2-one may possess similar activity .
- Anticancer Properties : Research indicates that naphthyridine derivatives can act as anticancer agents. They are known to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways . Specific studies have demonstrated that certain naphthyridines exhibit cytotoxic effects against different cancer cell lines, including breast and lung cancer .
- Neurological Effects : Some studies suggest that naphthyridine compounds may influence the central nervous system. They have been associated with neuroprotective effects and potential applications in treating neurodegenerative diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of naphthyridine derivatives, providing insights into their mechanisms of action:
- Antitumor Activity : In a study examining 1,6-naphthyridin-2(1H)-ones, it was found that these compounds could effectively inhibit tumor cell proliferation in vitro. The mechanism involved the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
- Inflammatory Response Modulation : A derivative of naphthyridine was shown to reduce pro-inflammatory cytokine production in animal models of colitis. This suggests a potential role in managing inflammatory diseases .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-1H-1,6-naphthyridin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c11-8-2-1-6-5-9-4-3-7(6)10-8;/h6-7,9H,1-5H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOAUSCBWSADMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2C1CNCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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